[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride
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Overview
Description
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to it.
Mechanism of Action
Target of Action
The compound ((1S,2S)-2-Aminocyclopentyl)methanol hydrochloride, also known as [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride, is structurally related to pseudoephedrine . Pseudoephedrine is an alpha and beta adrenergic agonist used to treat nasal and sinus congestion, as well as allergic rhinitis . Therefore, it’s plausible that this compound may have similar targets, primarily the alpha and beta adrenergic receptors.
Mode of Action
Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of adrenergic agonists, they bind to adrenergic receptors, leading to vasoconstriction and a decongestant effect .
Pharmacokinetics
Pseudoephedrine is well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts similarly to pseudoephedrine, it may cause vasoconstriction, leading to a decongestant effect . This could potentially relieve symptoms of nasal and sinus congestion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by the introduction of the amino group. One common method involves the reduction of 2-cyclopentenone using a reducing agent like sodium borohydride, followed by the addition of ammonia to introduce the amino group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentyl derivatives.
Scientific Research Applications
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride can be compared with other similar compounds, such as:
Cyclopentylamine: Similar structure but lacks the hydroxyl group.
Cyclopentanol: Contains a hydroxyl group but lacks the amino group.
Cyclopentanone: Contains a carbonyl group instead of the amino and hydroxyl groups.
The uniqueness of this compound lies in its combination of both an amino group and a hydroxyl group attached to a cyclopentane ring, which imparts distinct chemical and biological properties.
Biological Activity
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is a compound with significant biological activity, primarily due to its unique structural features and stereochemistry. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H13ClN2O
- Molecular Weight : Approximately 151.63 g/mol
- Structural Characteristics : The compound consists of a cyclopentane ring with an amino group and a hydroxymethyl group, which facilitates hydrogen bonding with biological macromolecules .
Mechanisms of Biological Activity
The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Hydrogen Bonding : The amino group in the compound allows for effective hydrogen bonding, influencing enzyme activity and receptor interactions.
- Conformational Changes : Binding to target proteins can induce conformational changes that modulate their activity, potentially leading to altered metabolic pathways.
Biological Targets and Effects
Research indicates that this compound interacts with several key biological targets:
- Enzymes : The compound has shown potential in modulating the activity of specific enzymes involved in metabolic pathways.
- Receptors : It may influence receptor signaling pathways, contributing to its pharmacological effects.
Case Studies
Several studies have investigated the effects of this compound on biological systems:
- Study on Enzyme Inhibition :
- Impact on Cell Replication :
Data Tables
The following table summarizes key findings from studies examining the inhibitory effects of this compound on enzyme activity:
Compound | Concentration (μM) | Percent Inhibition (%) | IC50 (μM) |
---|---|---|---|
Control | - | 0 | ND |
This compound | 50 | 88.3 ± 0.3 | 0.82 ± 0.03 |
Known Inhibitor 1a | 50 | 88.4 ± 0.3 | 0.048 ± 0.001 |
Known Inhibitor 2 | 20 | 76.5 ± 0.9 | 6.01 ± 0.18 |
Potential Therapeutic Applications
Given its biological activity, this compound shows promise in various therapeutic areas:
- Neurological Disorders : Its ability to modulate adenosine levels could be beneficial in treating epilepsy and other neurological conditions.
- Diabetes Management : The promotion of β-cell replication suggests a potential role in diabetes therapy.
Properties
IUPAC Name |
[(1S,2S)-2-aminocyclopentyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSFZUZNGAAID-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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